molecular formula C12H16N4OS B7647243 N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide

N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B7647243
M. Wt: 264.35 g/mol
InChI Key: KEDHLAOOGZCRRY-UHFFFAOYSA-N
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Description

N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential in cancer treatment. This molecule is designed to be selectively activated in the low-oxygen environment of solid tumors, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide is designed to be selectively activated in the low-oxygen environment of solid tumors. Under hypoxic conditions, the molecule is converted into its active form, which is a DNA crosslinking agent. This leads to the formation of DNA adducts, which can cause cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in tumor cells. These include the induction of DNA damage, the inhibition of angiogenesis, and the modulation of tumor microenvironment. In addition, this compound has been shown to enhance the immune response against tumors.

Advantages and Limitations for Lab Experiments

N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its selective activation in hypoxic conditions and its potential to enhance the efficacy of standard chemotherapy and radiotherapy. However, the molecule also has some limitations, including the need for a hypoxic environment for activation and the potential for off-target effects.

Future Directions

There are several potential future directions for research on N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide. These include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity, the identification of biomarkers to predict patient response, and the exploration of its potential in combination with other cancer therapies. In addition, further studies are needed to better understand the molecular mechanisms underlying its antitumor effects.

Synthesis Methods

The synthesis of N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the introduction of the pyrazole-5-carboxamide moiety, which is achieved through a reaction between 5-amino-1H-pyrazole-4-carboxamide and ethyl 2-bromoacetate. The resulting intermediate is then reacted with thiophen-2-yl-ethylamine to yield this compound.

Scientific Research Applications

N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential in cancer treatment. The molecule has shown promising results in a variety of tumor models, including pancreatic cancer, breast cancer, and lung cancer. In addition, this compound has been shown to enhance the efficacy of standard chemotherapy and radiotherapy in preclinical models.

properties

IUPAC Name

N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-9(11-3-2-8-18-11)13-6-7-14-12(17)10-4-5-15-16-10/h2-5,8-9,13H,6-7H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDHLAOOGZCRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NCCNC(=O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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